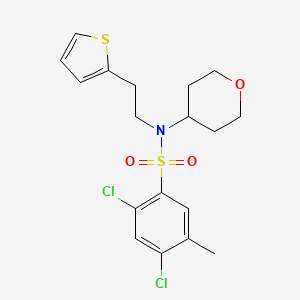
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is commonly known as DPTU and has been synthesized using various methods. The purpose of
Scientific Research Applications
Synthesis and Reactivity
The compound has been a subject of research due to its involvement in the synthesis of novel heterocyclic compounds. For instance, studies have shown its utility in the formation of pyridine and naphthyridine derivatives through reactions with malononitriles, arene diazonium salts, and hydrazines, leading to the production of hydrazo derivatives, pyrazolo[3,4-H][1,6]naphthyridine derivatives, and pyrimido[4,5-H][1,6]naphthyridine derivatives, respectively (Abdelrazek et al., 2010). This indicates the compound's potential in synthesizing structurally diverse heterocyclic compounds with various biological activities.
Gelation Properties
Research into the gelation properties of related compounds, such as the formation of thixotropic, heat reversible gels upon the addition of urea solutions to cyclic nucleotide phosphodiesterase inhibitors, underscores the potential of using such urea derivatives in creating gel networks. These studies highlight the pH-dependent gelation and the interaction with proteins via specific residues, suggesting applications in drug delivery systems and biomedical engineering (Kirschbaum & Wadke, 1976).
Hydrogel Formation
Investigations into hydrogel formation by related compounds, focusing on the morphology and rheology of the gels, show that the physical properties of these hydrogels can be tuned by changing the identity of the anion. This suggests potential applications in creating customized hydrogels for various scientific and technological purposes, including tissue engineering and as scaffolds for drug delivery (Lloyd & Steed, 2011).
Anti-tumor Activity
There's also significant interest in derivatives of this compound for their anti-tumor properties. Novel synthesis methods have led to the creation of pyrazolo[3,4-d]pyrimidine and pyrazole derivatives, showing significant effects in various cancer cell lines. These studies offer insights into the development of new anticancer agents, highlighting the therapeutic potential of such compounds (Nassar et al., 2015).
properties
IUPAC Name |
1-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4OS/c1-13-7-4-5-8-16(13)21-19(24)20-12-17(18-9-6-10-25-18)23-15(3)11-14(2)22-23/h4-11,17H,12H2,1-3H3,(H2,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHBAWBCKCSCMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC(C2=CC=CS2)N3C(=CC(=N3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

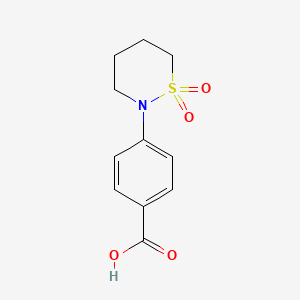

![3-[(3-fluorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine](/img/structure/B2381598.png)
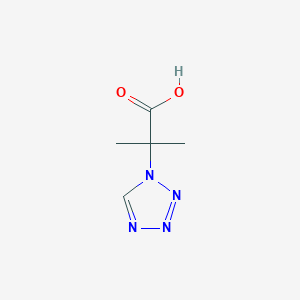

![2-((tert-Butoxycarbonyl)amino)-2-(spiro[3.3]heptan-2-yl)acetic acid](/img/structure/B2381606.png)
![1-(4-fluorophenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2381607.png)

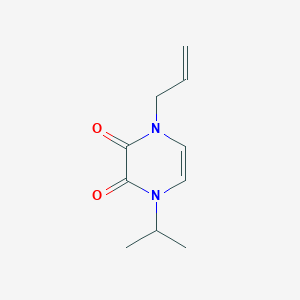
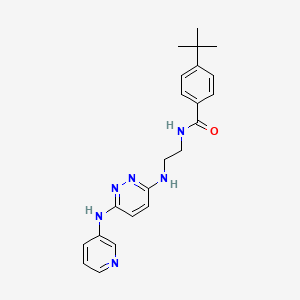
![3-[2-(4-methoxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B2381611.png)
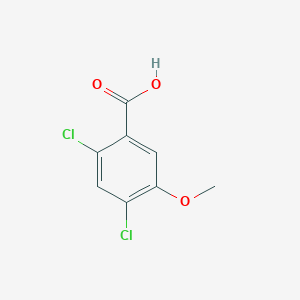
![5-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)isoxazole-3-carboxamide](/img/structure/B2381616.png)
